molecular formula C15H14ClFN2O2S B5738678 N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea

N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B5738678
M. Wt: 340.8 g/mol
InChI Key: ZDRXPWPVTAJECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the level of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. In addition, it has also been found to reduce the level of glucose and insulin in the blood, indicating its potential anti-diabetic effects.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. However, one of the limitations is that it has not yet been extensively studied for its toxicity and safety. Therefore, caution should be exercised when using it in experiments.

Future Directions

There are several future directions for the research on N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea. One of the potential areas of research is its application as a potential anti-cancer agent. In addition, its anti-inflammatory and anti-diabetic effects could also be further explored. Furthermore, studies could be conducted to investigate its potential as a drug delivery system. Overall, further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been reported through various methods. One of the most commonly used methods involves the reaction of 4-chloro-2-fluoroaniline with 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound with a yield of around 70-80%.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has also been found to exhibit potent anti-diabetic and anti-obesity effects.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c1-20-11-6-10(7-12(8-11)21-2)18-15(22)19-14-4-3-9(16)5-13(14)17/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXPWPVTAJECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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